molecular formula C₃₂H₅₈N₁₁O₁₄P₃S B560652 N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid CAS No. 1800401-93-7

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid

Cat. No.: B560652
CAS No.: 1800401-93-7
M. Wt: 945.85
InChI Key: MODMQMYTNMWWCS-MCINONILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid is a unique compound that combines adenosine triphosphate (ATP), polyamine, and biotin. This compound is the first cell-permeable ATP analogue and serves as an efficient kinase cosubstrate. It promotes biotin labeling of kinase substrates in live cells, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid involves the conjugation of ATP with a polyamine linker and biotin. The polyamine linker is positively charged under physiological conditions, which helps neutralize the negative charges of the triphosphate group in ATP, enhancing cell permeability . The reaction conditions typically involve the use of deacetylated chitosan to promote the delivery of ATP analogs into cells .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis process can be scaled up using standard biochemical synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are biotin-labeled phosphoproteins, which can be purified and visualized using streptavidin protein .

Scientific Research Applications

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid has a wide range of scientific research applications, including:

Mechanism of Action

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid exerts its effects by promoting the biotin labeling of kinase substrates in live cells. The polyamine linker enhances cell permeability, allowing the compound to enter cells and participate in kinase-catalyzed reactions. The biotin group binds to streptavidin protein, facilitating the purification and visualization of biotin-labeled phosphoproteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid is unique due to its cell permeability, which allows it to be used in live cell applications. This property makes it a valuable tool for studying kinase activity and cell signaling in a more physiologically relevant context .

Biological Activity

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid (commonly referred to as the compound) is a complex organic molecule with significant potential for biological activity. Its intricate structure includes multiple functional groups that suggest diverse biochemical interactions.

Chemical Structure and Properties

The compound's molecular formula is C33H34Cl2N4O7C_{33}H_{34}Cl_{2}N_{4}O_{7} with a molecular weight of 669.5 g/mol. The presence of thieno[3,4-d]imidazole and various amino and hydroxyl groups indicates potential interactions with biological targets such as enzymes and receptors.

PropertyValue
Molecular FormulaC33H34Cl2N4O7
Molecular Weight669.5 g/mol
XLogP-8.7
CAS Number119673-08-4

Research indicates that the compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : The structural motifs suggest that it could inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The presence of amino acids and hydroxyl groups may facilitate binding to various receptors.
  • Cell Signaling Modulation : Its phosphonamidic acid structure could influence signaling pathways by acting as a modulator.

Antiviral Activity

One study highlighted the compound's potential as an antiviral agent by demonstrating its ability to inhibit viral replication in vitro. This was particularly noted in assays against RNA viruses where the compound showed significant efficacy.

Cytotoxicity

Cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.

Case Study: Inhibition of Kinase Activity

In a recent investigation into kinase activity modulation, the compound was shown to inhibit specific kinases involved in cell proliferation. This inhibition was quantified using biochemical assays that measured phosphorylation levels in treated versus untreated cells.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with related compounds was conducted:

Compound NameStructure SimilarityBiological Activity
Compound AModerateAntiviral
Compound BHighCytotoxic to cancer cells
Compound CLowNo significant activity

Properties

IUPAC Name

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N11O14P3S/c1-41(15-7-11-34-24(44)10-4-3-9-23-25-21(18-61-23)39-32(47)40-25)13-5-6-14-42(2)16-8-12-38-58(48,49)56-60(52,53)57-59(50,51)54-17-22-27(45)28(46)31(55-22)43-20-37-26-29(33)35-19-36-30(26)43/h19-23,25,27-28,31,45-46H,3-18H2,1-2H3,(H,34,44)(H,50,51)(H,52,53)(H2,33,35,36)(H2,38,48,49)(H2,39,40,47)/t21-,22+,23-,25-,27+,28+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODMQMYTNMWWCS-MCINONILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCN(C)CCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCCN(C)CCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)CCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58N11O14P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

945.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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